molecular formula C8H5NO4 B12340744 1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione

1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione

Cat. No.: B12340744
M. Wt: 179.13 g/mol
InChI Key: VSMRMPDWLDXTAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione can be synthesized through several methods. One common approach involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones under acidic or basic conditions . Another method includes the cyclization of N-acyl-2-cyclopropylanilines or 2-(cycloalk-1-enyl)anilides . The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis method. This method involves heating an aromatic amine, a phenol, and formaldehyde in the presence of a catalyst . The process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrobenzoxazines, and various substituted benzoxazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity. In cancer research, the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione is unique due to its specific trione structure, which imparts distinct chemical reactivity and biological activity compared to other benzoxazines. Its ability to form stable polymers and its diverse range of biological activities make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

1,4a-dihydro-3,1-benzoxazine-2,4,5-trione

InChI

InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)7(11)13-8(12)9-4/h1-3,6H,(H,9,12)

InChI Key

VSMRMPDWLDXTAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2C(=C1)NC(=O)OC2=O

Origin of Product

United States

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